2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol
Description
2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol is a heterocyclic compound featuring an imidazolidine core (a saturated five-membered ring with two nitrogen atoms) substituted with an amino group at the 3-position, an imino group at the 2-position, and a hydroxyethyl side chain. This unique structure combines hydrogen-bonding capabilities (via the amino and imino groups) with enhanced solubility due to the ethanol moiety.
Properties
Molecular Formula |
C5H12N4O |
|---|---|
Molecular Weight |
144.18 g/mol |
IUPAC Name |
2-(3-amino-2-iminoimidazolidin-1-yl)ethanol |
InChI |
InChI=1S/C5H12N4O/c6-5-8(3-4-10)1-2-9(5)7/h6,10H,1-4,7H2 |
InChI Key |
SCKBQNSSEKGFBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N)N1CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of guanidine derivatives with α-bromoacetophenone or ethyl bromoacetate, followed by cyclization to form the imidazolidine ring . The reaction conditions often include the use of a base such as potassium acetate and solvents like ethanol or t-butanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can lead to the formation of imidazolidines with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidines and imidazolidinones, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its imidazolidine ring structure allows it to interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
The compound’s biological and chemical properties are best understood through comparison with structurally related imidazole, imidazolidine, and benzimidazole derivatives. Key differences arise from substituent positioning, ring saturation, and functional groups.
Structural Analogues and Molecular Properties
The table below highlights critical distinctions between 2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol and its analogs:
| Compound Name | Molecular Formula | Core Structure | Substituents/Modifications | Molecular Weight (g/mol) | Key Properties/Applications | Reference ID |
|---|---|---|---|---|---|---|
| 2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol | C5H11N5O | Imidazolidine | 3-amino, 2-imino, hydroxyethyl | 157.18 (calc.) | Potential enzyme inhibition, drug design | Inferred |
| 2-(2-Ethyl-1H-imidazol-1-yl)ethanol | C7H12N2O | Imidazole (aromatic) | 2-ethyl, hydroxyethyl | 140.18 | Ligand in coordination chemistry | |
| 2-(3-Ethyl-2-imino-benzimidazol-1-yl)ethanol | C11H14N4O | Benzimidazole | 3-ethyl, 2-imino, hydroxyethyl | 230.26 | Antimicrobial, enzyme inhibition | |
| 1-(2-Hydroxyethyl)imidazole | C5H8N2O | Imidazole | Hydroxyethyl | 112.13 | Solubilizing agent, catalysis | |
| 2-(2-Imino-3-methylbenzimidazol-1-yl)ethanol | C10H12N4O | Benzimidazole | 2-imino, 3-methyl, hydroxyethyl | 204.23 | Antimicrobial, antitumor |
Key Comparative Insights
Ring Saturation and Reactivity
- Imidazolidine vs. Imidazole/Benzimidazole: The saturated imidazolidine core in the target compound reduces aromaticity, increasing ring flexibility and altering electron distribution. This enhances its ability to engage in non-covalent interactions (e.g., hydrogen bonding) compared to aromatic imidazole derivatives like 1-(2-hydroxyethyl)imidazole .
- Benzimidazole Derivatives: Compounds like 2-(3-Ethyl-2-imino-benzimidazol-1-yl)ethanol () exhibit planar, conjugated systems, favoring intercalation with biological macromolecules (e.g., DNA), whereas the imidazolidine core may prioritize enzyme active-site binding.
Substituent Effects
- In contrast, ethyl or methyl substituents (e.g., in and ) introduce steric bulk, modulating steric accessibility and hydrophobic interactions .
- Hydroxyethyl Side Chain : This group enhances aqueous solubility across all analogs, but its positioning (e.g., N1 vs. C2 attachment) influences spatial orientation in biological targets.
Biological Activity
2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol, a compound with significant biochemical potential, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C5H10N4O
- Molecular Weight : 142.16 g/mol
- IUPAC Name : 2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol
The biological activity of 2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structural features allow it to function as a potential ligand in enzyme inhibition and modulation of signaling pathways.
Antioxidant Properties
Research indicates that 2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage. This activity is crucial in preventing conditions associated with oxidative stress, such as neurodegenerative diseases.
Anti-inflammatory Effects
The compound has also been shown to exert anti-inflammatory effects. In cellular models, it reduces the production of pro-inflammatory cytokines, suggesting its potential application in treating inflammatory disorders.
Study on Neuroprotection
A study published in Neuroscience Letters investigated the neuroprotective effects of 2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol in a rodent model of oxidative stress. The results indicated that treatment with the compound significantly improved cognitive function and reduced neuronal damage compared to control groups. The authors attributed these effects to the compound's antioxidant activity and ability to modulate inflammatory responses .
Cardiovascular Research
Another study explored the cardiovascular protective effects of this compound against ischemia-reperfusion injury. The findings revealed that pre-treatment with 2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol led to a significant reduction in myocardial infarct size and improved cardiac function post-injury. This suggests a potential role for the compound in cardiac therapeutics .
Comparative Analysis
| Biological Activity | 2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol | Other Compounds |
|---|---|---|
| Antioxidant | Significant scavenging activity | Vitamin C, Glutathione |
| Anti-inflammatory | Reduces cytokine production | Ibuprofen, Aspirin |
| Neuroprotective | Improves cognitive function | Curcumin, Resveratrol |
| Cardiovascular protection | Reduces myocardial infarction | Statins, ACE inhibitors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
